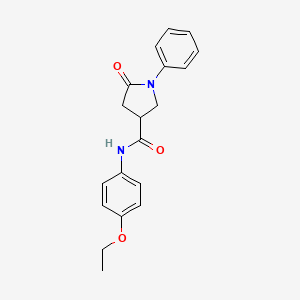![molecular formula C17H20N4O2 B11652502 N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide, also known by its systematic name N-Benzyl-N-[3-[3-(benzylamino)propoxy]propyl]amine , is a chemical compound with the molecular formula C20H28N2O . Let’s break down its structure:
- The pyridine ring provides the core scaffold.
- The benzylamino group is attached to the pyridine ring.
- The hydroxyimino moiety is connected to the benzylamino group.
- The carboxamide functional group completes the structure.
Vorbereitungsmethoden
Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, it likely involves the condensation of appropriate precursors. Researchers may explore reductive amination or other synthetic strategies to assemble the benzylamino and hydroxyimino functionalities.
Industrial Production:: Unfortunately, industrial-scale production methods for N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide remain proprietary. academic research and collaboration could shed light on scalable processes.
Analyse Chemischer Reaktionen
Reactivity:: This compound may undergo various reactions, including:
Oxidation: Oxidative transformations of the benzylamino group.
Reduction: Reduction of the carbonyl group or other functionalities.
Substitution: Nucleophilic substitution at the pyridine nitrogen or other sites.
Reductive Amination: Sodium borohydride (NaBH4) or other reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Alkyl halides or other nucleophiles.
Major Products:: The specific products depend on reaction conditions. Potential products include amine derivatives, imines, and substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Catalysis: The compound might serve as a ligand or catalyst in organic transformations.
Functional Materials: Its unique structure could inspire new materials.
Drug Discovery: Investigate its potential as a drug lead.
Biological Activity: Explore its effects on cellular processes.
Fine Chemicals: N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide could find applications in specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action remains an open question. Researchers would need to investigate its interactions with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are scarce, comparing it to structurally related compounds can highlight its uniqueness.
Eigenschaften
Molekularformel |
C17H20N4O2 |
|---|---|
Molekulargewicht |
312.37 g/mol |
IUPAC-Name |
N-[3-(benzylamino)propyl]-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c22-17(15-7-8-16(13-21-23)20-12-15)19-10-4-9-18-11-14-5-2-1-3-6-14/h1-3,5-8,12-13,18,23H,4,9-11H2,(H,19,22)/b21-13+ |
InChI-Schlüssel |
SACUPWCAQVSODH-FYJGNVAPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CN=C(C=C2)/C=N/O |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CN=C(C=C2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11652431.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)
![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)

![1-(4-chlorophenyl)-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]methanamine](/img/structure/B11652464.png)
![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)

![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)

